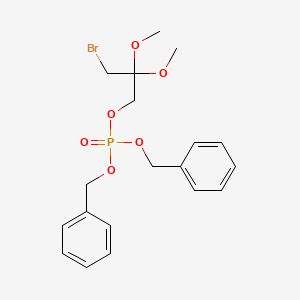![molecular formula C23H22O4 B12555401 Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]- CAS No. 144632-77-9](/img/structure/B12555401.png)
Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]- is a complex organic compound with a molecular formula of C22H22O4 This compound is characterized by the presence of methoxy and phenylmethoxy groups attached to a central ethanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]- typically involves the reaction of appropriate methoxy and phenylmethoxy substituted benzene derivatives with ethanone. One common method includes the use of Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenylmethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to target proteins or enzymes. These interactions can modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-[4-(phenylmethoxy)phenyl]-: Similar structure but with fewer methoxy groups.
2-Methoxy-1-phenyl-ethanone: Contains a single methoxy group and a phenyl ring.
1-[3,4-Bis(phenylmethoxy)phenyl]ethanone: Similar structure with different substitution patterns.
Uniqueness
Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
144632-77-9 |
|---|---|
Formule moléculaire |
C23H22O4 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C23H22O4/c1-17(24)20-13-14-21(26-15-18-9-5-3-6-10-18)23(25-2)22(20)27-16-19-11-7-4-8-12-19/h3-14H,15-16H2,1-2H3 |
Clé InChI |
ZDGDZZAYYSXBAY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


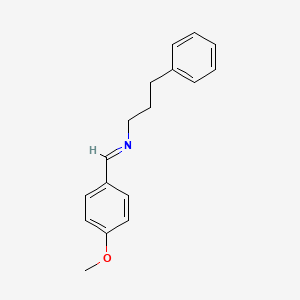
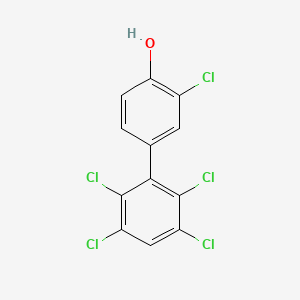

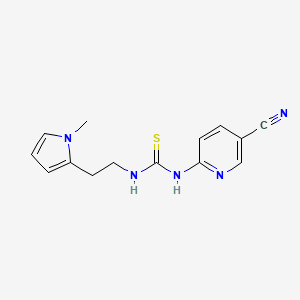
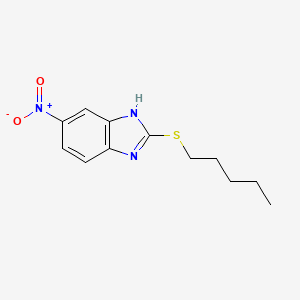
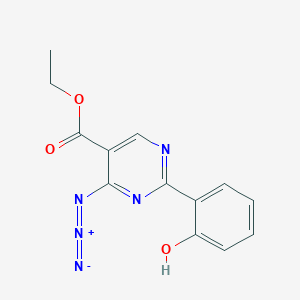
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)

![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)
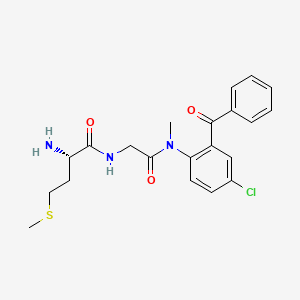
![Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl-](/img/structure/B12555390.png)
![2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]-](/img/structure/B12555400.png)
